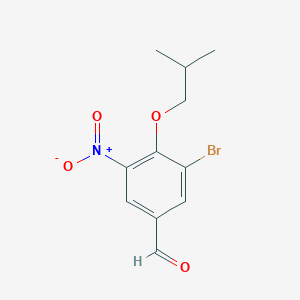

3-Bromo-4-isobutoxy-5-nitrobenzaldehyde

Description

Properties

Molecular Formula |

C11H12BrNO4 |

|---|---|

Molecular Weight |

302.12 g/mol |

IUPAC Name |

3-bromo-4-(2-methylpropoxy)-5-nitrobenzaldehyde |

InChI |

InChI=1S/C11H12BrNO4/c1-7(2)6-17-11-9(12)3-8(5-14)4-10(11)13(15)16/h3-5,7H,6H2,1-2H3 |

InChI Key |

BVQVMRJXCFPDQD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1Br)C=O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Bromination of 4-isobutoxy-5-nitrobenzaldehyde

One common approach is to start with 4-isobutoxy-5-nitrobenzaldehyde and perform selective bromination at the 3-position. Bromination is typically achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid multiple substitutions.

- Reaction conditions: Mild brominating agents, low temperature, inert atmosphere to prevent overreaction.

- Solvent: Often polar aprotic solvents or halogenated solvents.

- Yield: Typically moderate to high, depending on the control of reaction parameters.

Etherification to Introduce Isobutoxy Group

The isobutoxy substituent can be introduced by etherification of a hydroxy-substituted nitrobenzaldehyde precursor.

- Method: Reaction of 4-hydroxy-5-nitrobenzaldehyde with isobutyl bromide or isobutyl tosylate in the presence of a base (e.g., potassium carbonate).

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone.

- Temperature: Reflux conditions to facilitate substitution.

- Notes: Protection of the aldehyde group may be necessary to prevent side reactions.

Alternative Routes via Nucleophilic Aromatic Substitution

In some cases, nucleophilic aromatic substitution (SNAr) can be employed where a suitable leaving group (e.g., halogen) is displaced by isobutoxide ion.

- Reagents: Sodium isobutoxide or potassium isobutoxide.

- Solvent: Polar aprotic solvents like DMF or N-methyl-2-pyrrolidone (NMP).

- Temperature: Elevated temperatures (80–130 °C) to promote substitution.

- Advantages: High regioselectivity and potential for cleaner reactions.

Representative Experimental Procedure (Based on Related Nitrobenzaldehyde Derivatives)

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-hydroxy-5-nitrobenzaldehyde, isobutyl bromide, K2CO3, DMF, reflux 6 h | Etherification to form 4-isobutoxy-5-nitrobenzaldehyde | 85–90 | Aldehyde group stable under these conditions |

| 2 | 4-isobutoxy-5-nitrobenzaldehyde, Br2 or NBS, CCl4 or CH2Cl2, 0–25 °C, 2 h | Bromination at 3-position | 75–80 | Control of temperature critical to avoid polybromination |

| 3 | Purification by recrystallization or column chromatography | Isolation of pure 3-bromo-4-isobutoxy-5-nitrobenzaldehyde | — | Purity > 98% by HPLC |

Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Industrial Applicability |

|---|---|---|---|

| Direct bromination of 4-isobutoxy-5-nitrobenzaldehyde | Straightforward, good regioselectivity | Requires careful temperature control, hazardous bromine handling | Moderate; safety measures needed |

| Etherification of hydroxy precursor followed by bromination | High overall yield, modular approach | Multi-step, potential need for aldehyde protection | Good for scale-up with optimized steps |

| Nucleophilic aromatic substitution | High selectivity, fewer side products | Requires polar aprotic solvents, high temperature | Suitable for industrial use with solvent recycling |

Literature and Patent Insights

Patents related to nitrobenzaldehyde derivatives describe methods involving nucleophilic aromatic substitution and etherification strategies with thiolate nucleophiles or alkoxy groups under controlled conditions, often using polar aprotic solvents such as N-methyl-2-pyrrolidone or dimethylformamide to achieve high purity and yield.

The use of zinc chloride and hydrochloric acid for dealkylation and substitution has been reported for related compounds, providing a mild and recyclable reagent system, avoiding toxic by-products and corrosion issues associated with hydrobromic acid.

Bromination procedures emphasize the importance of controlling reaction atmosphere and temperature to prevent the formation of unwanted by-products and to ensure high regioselectivity.

Summary Table of Key Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Etherification Temperature | Reflux (~80–110 °C) | Ensures complete substitution |

| Bromination Temperature | 0–25 °C | Prevents polybromination |

| Solvents Used | DMF, NMP, CH2Cl2, CCl4 | Polar aprotic solvents for substitution; halogenated solvents for bromination |

| Reaction Time | 2–6 hours | Depends on step and scale |

| Yield (Overall) | 65–85% | Depends on purification and reaction control |

| Purification | Recrystallization, column chromatography | Essential for high purity |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-isobutoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents at elevated temperatures.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in methanol.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Substitution: Formation of 3-azido-4-isobutoxy-5-nitrobenzaldehyde or 3-thio-4-isobutoxy-5-nitrobenzaldehyde.

Reduction: Formation of 3-bromo-4-isobutoxy-5-aminobenzaldehyde.

Oxidation: Formation of 3-bromo-4-isobutoxy-5-nitrobenzoic acid.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

3-Bromo-4-isobutoxy-5-nitrobenzaldehyde serves as an essential building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its electrophilic nature, due to the presence of the bromine atom and the aldehyde group, makes it susceptible to nucleophilic attacks, facilitating various substitution and addition reactions. This property is particularly valuable in the development of new drugs targeting specific biological pathways .

Synthesis Pathways

The synthesis typically involves bromination of 4-isobutoxy-5-nitrobenzaldehyde using bromine sources like iron(III) bromide or aluminum bromide in solvents such as dichloromethane or acetonitrile under reflux conditions. This method provides a reliable route to obtain the desired compound with high purity.

Biological Applications

Enzyme Probes

In biological research, this compound is utilized as a probe to study enzyme-catalyzed reactions and metabolic pathways. Its ability to interact with various enzymes allows researchers to investigate enzyme kinetics and mechanisms, providing insights into metabolic processes .

Therapeutic Potential

The compound has garnered attention for its potential therapeutic applications. It acts as an intermediate in synthesizing bioactive compounds that may exhibit pharmacological effects. Research indicates that derivatives of this compound could lead to new treatments for diseases by targeting specific receptors or enzymes within biological systems .

Industrial Applications

Agrochemicals and Dyes

In industrial settings, this compound is employed in producing agrochemicals and dyes. Its chemical properties facilitate the development of colorants and pesticides that are essential in agriculture and manufacturing sectors.

Mechanism of Action

The mechanism of action of 3-Bromo-4-isobutoxy-5-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-bromo-4-isobutoxy-5-nitrobenzaldehyde and analogous compounds, based on substituent positions, functional groups, and reported applications:

Key Observations:

Substituent Effects: The isobutoxy group in this compound provides steric bulk and moderate electron donation, enhancing solubility in non-polar solvents compared to methoxy analogs (e.g., CAS 954815-08-8) . Nitro group positioning (meta vs. para) alters electronic effects. For example, 3-bromo-5-nitrobenzaldehyde lacks the isobutoxy group, leading to reduced steric shielding and faster reaction kinetics in electrophilic substitutions .

Functional Group Comparisons :

- Aldehyde vs. Carboxylic Acid/Ester : Aldehyde-containing derivatives (e.g., the target compound) exhibit higher reactivity in nucleophilic additions (e.g., condensation reactions) compared to ester or acid analogs, which are more stable but less versatile in synthesis .

- Heterocyclic Backbones : Compounds like 5-bromo-4-nitro-1H-imidazole () diverge entirely due to their imidazole rings, prioritizing bioactivity over aromatic aldehyde reactivity .

Synthetic Utility :

- The target compound’s structural complexity (isobutoxy, bromine, nitro) makes it preferable for synthesizing sterically hindered intermediates in drug discovery, whereas simpler analogs (e.g., methyl esters) are suited for high-yield industrial processes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-4-isobutoxy-5-nitrobenzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via sequential functionalization of the benzaldehyde core. For example, bromination and nitration steps must be carefully ordered to avoid over-oxidation. A common approach involves:

Isobutoxy introduction : Alkylation of 3-bromo-5-nitrobenzaldehyde with isobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) is critical due to competing side reactions (e.g., nitro group reduction or aldehyde oxidation).

- Key Parameters : Elevated temperatures accelerate alkylation but risk decomposition; inert atmospheres (N₂/Ar) improve stability of the nitro group .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The aldehyde proton appears as a singlet near δ 10.1 ppm, while isobutoxy protons resonate as a multiplet at δ 1.0–1.2 ppm .

- FT-IR : Confirm nitro (1530–1350 cm⁻¹, asymmetric/symmetric stretching) and aldehyde (∼2820 cm⁻¹, C–H stretch; 1700 cm⁻¹, C=O) groups .

- X-ray Crystallography : For structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve challenges like disorder in the isobutoxy chain .

Q. How do the bromine, nitro, and isobutoxy groups influence the compound’s reactivity in substitution reactions?

- Methodological Answer :

- Bromine : Acts as a directing group for electrophilic substitution but is also susceptible to nucleophilic displacement (e.g., Suzuki coupling).

- Nitro Group : Strong electron-withdrawing effect deactivates the ring, favoring meta-directing reactions but complicating reduction steps (requires controlled conditions, e.g., H₂/Pd-C in ethanol) .

- Isobutoxy : Enhances solubility in non-polar solvents and stabilizes intermediates via steric hindrance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when using this compound as a precursor?

- Methodological Answer : Contradictions often arise from competing reactivity of functional groups. For example:

- Case Study : Unexpected formation of benzoic acid derivatives during coupling reactions may result from aldehyde oxidation. Mitigate by using anhydrous conditions and radical scavengers (e.g., BHT) .

- Analytical Tools : LC-MS or GC-MS to detect trace byproducts; DFT calculations (e.g., Gaussian 16) to predict reactive sites and optimize protecting group strategies .

Q. What experimental design considerations are critical for optimizing catalytic cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Selection : Pd(PPh₃)₄ or SPhos-Pd-G3 for Suzuki-Miyaura coupling, balancing activity and functional group tolerance .

- Solvent System : Use toluene/water biphasic mixtures to minimize aldehyde side reactions.

- Kinetic Monitoring : In-situ IR or Raman spectroscopy to track nitro group stability and coupling progress .

Q. How can computational methods predict the regioselectivity of nucleophilic attacks on this compound?

- Methodological Answer :

- DFT Calculations : Compute Fukui indices to identify electrophilic hotspots (e.g., C-2 vs. C-6 positions).

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on transition states using software like GROMACS .

- Validation : Correlate computational results with experimental kinetic data (e.g., Hammett plots) .

Q. What strategies address challenges in crystallizing this compound for structural analysis?

- Methodological Answer :

- Co-crystallization : Use host molecules (e.g., cyclodextrins) to stabilize the aldehyde group.

- Cryogenic Techniques : Flash-cooling in liquid N₂ with cryoprotectants (e.g., glycerol) to reduce disorder .

- Data Refinement : Apply SHELXL’s TWIN/BASF commands to model twinning or anisotropic displacement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.